4,6-Dibromo-2-fluoro-3-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C₇H₂Br₂FIO₂. It is a halogenated benzoic acid derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is used primarily in research and development due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4,6-Dibromo-2-fluoro-3-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a precursor benzoic acid derivative. For instance, starting with a fluorobenzoic acid, bromination and iodination reactions are carried out under controlled conditions to introduce the bromine and iodine atoms at specific positions on the benzene ring . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4,6-Dibromo-2-fluoro-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-2-fluoro-3-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and inhibition, as well as in the development of diagnostic tools.
Medicine: Research into potential therapeutic applications, including the development of new drugs, often utilizes this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-2-fluoro-3-iodobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can participate in various interactions, including hydrogen bonding and halogen bonding, which influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
4,6-Dibromo-2-fluoro-3-iodobenzoic acid can be compared with other halogenated benzoic acids, such as:
4-Bromo-2-fluoro-3-iodobenzoic acid: Similar structure but lacks the additional bromine atom at the 6-position.
2-Fluoro-6-iodobenzoic acid: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
4,6-Dibromo-2-fluorobenzoic acid:
The presence of multiple halogen atoms in this compound makes it unique, providing a higher degree of reactivity and versatility in chemical synthesis and research applications.
Eigenschaften
Molekularformel |
C7H2Br2FIO2 |
---|---|
Molekulargewicht |
423.80 g/mol |
IUPAC-Name |
4,6-dibromo-2-fluoro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H2Br2FIO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,(H,12,13) |
InChI-Schlüssel |
FDTYJBUCCPXGEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)I)F)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.